2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-5-9-7(8)3-6-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
RSAOMZPMAHNMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1CCO)C |
Origin of Product |
United States |
Preparation Methods
Reduction of Carbonyl Precursors
A primary method involves reducing ketone or aldehyde intermediates to the corresponding alcohol. For example:
- Lithium Aluminum Hydride (LiAlH4) Reduction : A ketone precursor such as 2-(3,3-dimethylpyrrolidin-2-yl)acetophenone can be reduced in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with aqueous sodium sulfate.
- Sodium Borohydride (NaBH4) Reduction : This milder alternative is suitable for substrates sensitive to strong reducing agents. Reactions typically proceed in methanol or ethanol at room temperature.
- High functional group tolerance.
- Yields >80% under optimized conditions.
Alkylation of 3,3-Dimethylpyrrolidine
This approach introduces the ethanol moiety via nucleophilic substitution:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2-Bromoethanol | Cs2CO3, DMF, 50–90°C, 2–12h | 42–87% | |
| 2-Iodoethanol | K2CO3, Acetonitrile, reflux | 54–72% |
The reaction mechanism involves deprotonation of the pyrrolidine nitrogen, followed by nucleophilic attack on the alkyl halide. Steric hindrance from the 3,3-dimethyl groups necessitates prolonged reaction times.
Multi-Step Synthesis from Imidazole Derivatives
A less common route involves coupling diazonium salts with heterocycles:
- Diazotize p-amino acetophenone in HCl/NaNO2 at 0–5°C.
- Couple with imidazole in alkaline ethanol.
- Reduce resultant azo compound to the alcohol.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Purification Complexity |
|---|---|---|---|
| Carbonyl Reduction | 80–90% | High | Moderate (chromatography) |
| Alkylation | 42–87% | Moderate | High (multiple washes) |
| Mitsunobu | 50–65% | Low | High (phosphine removal) |
The carbonyl reduction method offers the best balance of yield and scalability, while alkylation provides modularity for structural variants. Recent advances in flow chemistry could further optimize these pathways by enhancing reaction control and reducing purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidine-Ethanol Derivatives
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol Hydrochloride (C₆H₁₄ClNO, MW 151.63)
- Structure : Similar backbone but lacks dimethyl substitution.
- Properties : Reduced steric hindrance and lower lipophilicity compared to the target compound. The absence of methyl groups may enhance solubility in polar solvents.
- Applications : Used as a chiral building block in asymmetric synthesis .
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol (C₁₀H₂₁NO₃, MW 203.28)
- Structure : Ethoxy groups at the 3- and 4-positions of pyrrolidine.
- Properties : Increased hydrophilicity due to ethoxy substituents. The target compound’s methyl groups likely enhance metabolic stability compared to this derivative.
- Synthesis : Similar reductive amination pathways may apply .
1-Methyl-3-(Quinoxalin-2-yl)pyrrolidin-2-one
- Structure: Pyrrolidinone fused with a quinoxaline moiety.
- Activity : Demonstrated antimicrobial properties, suggesting that the target compound’s dimethyl groups could modulate similar bioactivity .
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles
Key Differentiators of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol
Steric Effects
Hypothetical Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C₈H₁₇NO | 143.23 | 3,3-dimethylpyrrolidine | Drug intermediates, ligands |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-ol HCl | C₆H₁₄ClNO | 151.63 | None | Chiral synthesis |
| 2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol | C₁₀H₂₁NO₃ | 203.28 | 3,4-diethoxy | Solubility-enhanced analogs |
Research Implications
- Synthetic Routes : Adapt methods from (reductive amination) and (LiAlH₄ reductions) to incorporate dimethyl groups .
- Biological Screening: Prioritize assays for antimicrobial or antiviral activity, as seen in quinoxaline-pyrrolidinones .
- Structural Analysis : Use SHELX programs () for crystallographic studies to confirm stereochemistry and conformation .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is C₈H₁₇NO. Its unique structure features a pyrrolidine ring with two methyl groups at the 3-position and an ethanol group at the 2-position. This configuration influences its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through binding interactions.
Biological Activities
Although direct studies on the biological activities of this compound are scarce, compounds with similar structures have demonstrated a range of pharmacological effects:
- Antimicrobial Activity : Compounds containing dimethylamine pharmacophores have been noted for their antimicrobial properties. This suggests that this compound may also exhibit similar effects against various pathogens.
- Antihistaminic Properties : Similar pyrrolidine derivatives have been investigated for their potential in treating allergic reactions by blocking histamine receptors.
- Analgesic Effects : Some related compounds have shown promise in pain relief applications, indicating potential analgesic properties for this compound.
- Anticancer Activity : Research on structurally related compounds has revealed anticancer effects, suggesting that this compound could be a candidate for further investigation in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene oxide in the presence of a strong base such as sodium hydroxide. This process can be optimized for yield and purity using continuous flow reactors and advanced purification techniques.
Potential Derivatives
The hydroxyl group in this compound allows for various chemical transformations:
- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.
- Reduction : Can produce more saturated derivatives using lithium aluminum hydride.
- Substitution : The hydroxyl group can be replaced with halogens or other functional groups through nucleophilic substitution reactions.
Case Studies and Research Findings
While specific case studies on this compound are lacking, the following findings from related compounds provide context:
| Compound | Biological Activity | Reference |
|---|---|---|
| Dimethylamine derivatives | Antimicrobial, antihistaminic | |
| Pyrrolidine-based drugs | Analgesic | |
| Pyrrolidine analogs | Anticancer |
Q & A
Q. What synthetic routes are recommended for 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol, and how can experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine precursors. For example, reacting 3,3-dimethylpyrrolidine with ethylene oxide under basic conditions (e.g., NaOH) in anhydrous ethanol at 0–5°C can yield the target compound. Controlled temperature and inert atmosphere (N₂) minimize side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol enhances purity . Monitoring reaction progress with TLC (silica gel, UV detection) ensures intermediate stability.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.2–1.8 ppm for methyl groups, δ 2.5–3.5 ppm for ring protons) and the ethanol chain (δ 3.6–4.0 ppm for -OH and CH₂).
- ¹³C NMR : Confirm quaternary carbons (δ 25–30 ppm for dimethyl groups) and alcohol-bearing carbons (δ 60–70 ppm).
- IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1200–1300 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) validates assignments .
Q. What common chemical reactions does this compound undergo, and what reagents are effective?
- Methodological Answer :
- Oxidation : The alcohol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane .
- Substitution : Tosylation of the -OH group with tosyl chloride in pyridine enables nucleophilic substitution (e.g., with amines or halides) .
- Reduction : While the alcohol is stable to NaBH₄, LiAlH₄ may reduce amide derivatives if present .
Advanced Research Questions
Q. How does stereochemistry influence biological activity, and what chiral resolution methods are recommended?
- Methodological Answer : The 3,3-dimethyl group creates a chiral center, affecting receptor binding. Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) resolves enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents can separate enantiomers with >90% ee. Activity assays (e.g., IC₅₀ in receptor-binding studies) should compare enantiomers to establish structure-activity relationships .
Q. How can discrepancies between computational and experimental binding affinity data be resolved?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with high-resolution receptor structures (PDB ID: e.g., 5HT₂A for serotonin receptors). Adjust force fields (e.g., AMBER) to account for solvent effects.
- Experimental Validation : Perform radioligand displacement assays (³H-labeled ligands) in HEK293 cells expressing target receptors. Normalize data to control compounds (e.g., ketanserin for 5HT₂A) to address batch variability .
Q. What strategies address contradictions in reported biological activity across in vitro and in vivo models?
- Methodological Answer :
- Dosage Optimization : Conduct pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to correlate in vitro IC₅₀ with achievable plasma concentrations in rodents.
- Model Selection : Use transgenic animal models (e.g., knockout mice) to isolate target pathways. Cross-validate with human-derived organoids to bridge species differences .
Q. How can interactions with neurotransmitter receptors be systematically evaluated?
- Methodological Answer :
- In Vitro : Fluorescence-based calcium flux assays in SH-SY5Y cells for real-time receptor activation.
- In Vivo : Microdialysis in rodent brains (e.g., prefrontal cortex) to measure dopamine/serotonin release post-administration.
- Computational : Molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Key Considerations
- Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
- Safety : Use fume hoods during synthesis; inhalation may require immediate ventilation and medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
